(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C25H40N2O11 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1/i3D3,12D |
InChI Key |
VEYBPHDESXGJIN-CWEXYUASSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Bonds
The compound contains an ethoxy-oxopentanoyl ester group and amide linkages , which are susceptible to hydrolysis under acidic or basic conditions .
Deuterium-Specific Reactivity
The 2,3,3,3-tetradeuterio substituent on the propanoyl group introduces kinetic isotope effects (KIEs) in reactions involving C-H/D bond cleavage :
Oxidation of Hydroxyl Groups
The 3,4,5-trihydroxyoxane moiety contains vicinal diols, which can undergo oxidation with agents like NaIO₄:
| Reagent | Product | Notes |
|---|---|---|
| NaIO₄ | Cleavage to dialdehydes | Selectivity depends on steric accessibility . |
| KMnO₄ (acidic) | Oxidative ring opening to dicarboxylic acids | Requires harsh conditions. |
Carboxylic Acid Derivatives
The terminal oxane-2-carboxylic acid group participates in standard acid reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | ROH/H⁺ | Corresponding ester (e.g., methyl ester) |
| Amide Formation | SOCl₂ + amine | Substituted amide |
Salt Formation
The carboxylic acid and amine groups enable salt formation with bases (e.g., NaOH) or acids (e.g., HCl), respectively . This is critical for pharmaceutical formulation, as seen in deuterated idazoxan derivatives .
Stability Under Thermal/Photolytic Conditions
-
Thermal decomposition : Likely above 200°C, yielding CO₂ and fragmented amines .
-
Photolysis : Potential cleavage of the indole-carboxylic acid bond under UV light.
Key Limitations and Research Gaps
-
No direct experimental data on this compound’s reactions exists in the reviewed sources. Predictions are based on structural analogs .
-
Deuterium’s role in altering reaction mechanisms requires empirical validation.
Experimental studies (e.g., NMR kinetics, isotopic labeling) are recommended to confirm these pathways.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemistry and chiral catalysis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its complex structure allows for the investigation of how different functional groups interact with biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its multiple functional groups and chiral centers make it a promising candidate for the development of new pharmaceuticals with specific biological activities.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of materials with unique properties, such as enhanced strength or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and chiral centers allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets this compound apart from similar compounds is its highly complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows it to interact with biological targets in unique ways, making it a valuable tool for scientific research and potential therapeutic applications.
Biological Activity
The compound identified as (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on current research findings.
Chemical Structure and Properties
The compound features multiple stereocenters and functional groups that contribute to its biological properties. Its molecular formula is , where D represents deuterium atoms incorporated into the structure. The presence of hydroxyl groups and a carboxylic acid moiety suggests possible interactions with biological macromolecules.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in the compound are likely responsible for scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that related compounds could inhibit lipid peroxidation effectively .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In vitro assays showed that it could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism where the compound modulates immune responses and may be beneficial in treating inflammatory disorders .
3. Antimicrobial Properties
Preliminary studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to its amphiphilic nature .
4. Potential Neuroprotective Effects
Given its complex structure and ability to cross the blood-brain barrier (BBB), there is growing interest in its neuroprotective properties. Animal models have shown that similar compounds can enhance cognitive function and reduce neuroinflammation associated with neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
The biological activities of the compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Hydroxyl groups donate electrons to free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity.
- Neuroprotective Mechanism : Modulation of neuroinflammatory pathways and enhancement of neuronal survival.
Q & A
Q. How to design in vivo studies to assess pharmacokinetic properties without commercial radiolabeled analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
